Cas no 18456-78-5 (2-Ethylcyclohexane-1,3-dione)
2-Ethylcyclohexane-1,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 2-ethyl-1,3-Cyclohexanedione
- 2-ethylcyclohexane-1,3-dione
- 1,3-Cyclohexanedione, 2-ethyl-
- CBYSZLTXXOKQQO-UHFFFAOYSA-N
- 2-Ethyl-cyclohexane-1,3-dione
- 2-Ethylcyclohexane-1,3-dione
-
- MDL: MFCD24688061
- Inchi: 1S/C8H12O2/c1-2-6-7(9)4-3-5-8(6)10/h6H,2-5H2,1H3
- InChI Key: CBYSZLTXXOKQQO-UHFFFAOYSA-N
- SMILES: O=C1CCCC(C1CC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 145
- Topological Polar Surface Area: 34.1
2-Ethylcyclohexane-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1126491-100mg |
2-Ethyl-cyclohexane-1,3-dione |
18456-78-5 | 95% | 100mg |
$455 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126491-250mg |
2-Ethyl-cyclohexane-1,3-dione |
18456-78-5 | 95% | 250mg |
$665 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126491-500mg |
2-Ethyl-cyclohexane-1,3-dione |
18456-78-5 | 95% | 500mg |
$1095 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126491-1g |
2-Ethyl-cyclohexane-1,3-dione |
18456-78-5 | 95% | 1g |
$1765 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126491-5g |
2-Ethyl-cyclohexane-1,3-dione |
18456-78-5 | 95% | 5g |
$6585 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126491-50mg |
2-Ethyl-cyclohexane-1,3-dione |
18456-78-5 | 95% | 50mg |
$340 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126491-100mg |
2-Ethyl-cyclohexane-1,3-dione |
18456-78-5 | 95% | 100mg |
$455 | 2025-02-18 | |
| eNovation Chemicals LLC | Y1126491-50mg |
2-Ethyl-cyclohexane-1,3-dione |
18456-78-5 | 95% | 50mg |
$340 | 2025-02-18 | |
| eNovation Chemicals LLC | Y1126491-250mg |
2-Ethyl-cyclohexane-1,3-dione |
18456-78-5 | 95% | 250mg |
$665 | 2025-02-18 | |
| eNovation Chemicals LLC | Y1126491-500mg |
2-Ethyl-cyclohexane-1,3-dione |
18456-78-5 | 95% | 500mg |
$1095 | 2025-02-18 |
2-Ethylcyclohexane-1,3-dione Related Literature
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 2-Ethylcyclohexane-1,3-dione
2-Ethylcyclohexane-1,3-dione: A Comprehensive Overview
2-Ethylcyclohexane-1,3-dione (CAS No. 18456-78-5) is a versatile organic compound that has garnered significant attention in both academic and industrial research. This compound, characterized by its cyclohexane ring with two ketone groups at positions 1 and 3 and an ethyl substituent at position 2, exhibits unique chemical properties that make it valuable in various applications. Recent studies have further elucidated its potential in fields such as material science, pharmaceuticals, and catalysis.
The synthesis of 2-Ethylcyclohexane-1,3-dione has been optimized through innovative methodologies. Researchers have explored green chemistry approaches to enhance the efficiency and sustainability of its production. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields. Such advancements underscore the compound's importance in modern chemical manufacturing.
One of the most promising applications of 2-Ethylcyclohexane-1,3-dione lies in its role as a precursor in organic synthesis. Its ketone groups serve as reactive sites for various transformations, enabling the construction of complex molecular architectures. Recent studies have demonstrated its utility in the synthesis of bioactive compounds, including potential drug candidates for treating neurodegenerative diseases. The compound's ability to undergo enantioselective reactions has further expanded its relevance in asymmetric synthesis.
In the realm of material science, 2-Ethylcyclohexane-1,3-dione has been investigated for its potential in creating advanced materials such as polymers and coordination complexes. Its rigid structure and functional groups make it an ideal building block for designing materials with tailored properties. For example, researchers have reported the use of this compound in synthesizing metal-organic frameworks (MOFs) with high surface areas and catalytic activities.
The biological activity of 2-Ethylcyclohexane-1,3-dione has also been a focal point of recent research. Studies have revealed its antioxidant properties, which could be harnessed in developing health supplements or cosmetic products. Additionally, its ability to modulate cellular signaling pathways suggests potential applications in therapeutic interventions.
From a sustainability perspective, the compound's role in catalytic processes is particularly noteworthy. It has been employed as a ligand in transition metal catalysts for promoting various organic reactions. Recent advancements have highlighted its efficiency in facilitating cross-coupling reactions under mild conditions, making it a valuable tool in sustainable chemistry.
In conclusion, 2-Ethylcyclohexane-1,3-dione (CAS No. 18456-78-5) stands out as a multifaceted compound with diverse applications across multiple disciplines. Its chemical versatility and recent research breakthroughs position it as a key player in advancing modern science and technology.
18456-78-5 (2-Ethylcyclohexane-1,3-dione) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)